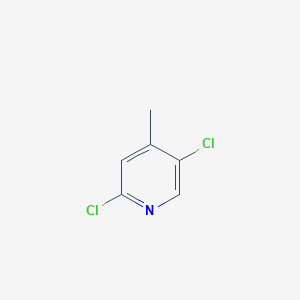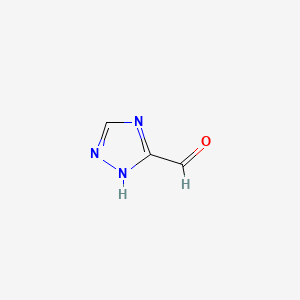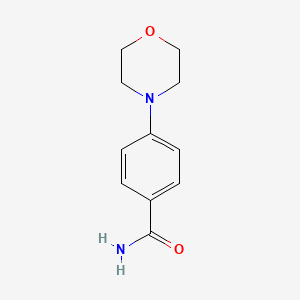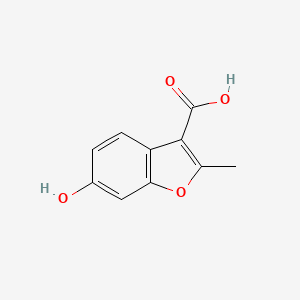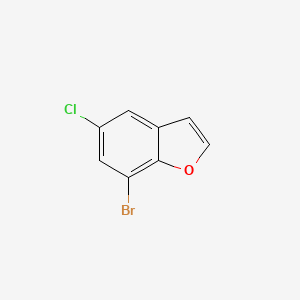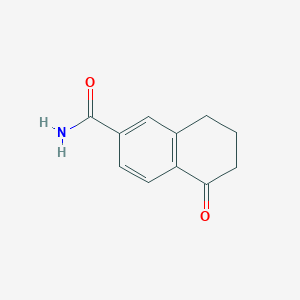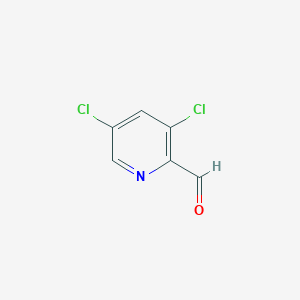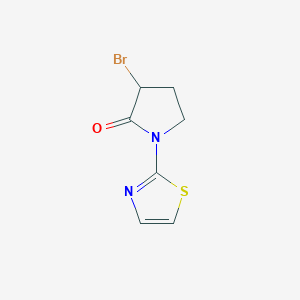
3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one" is a brominated heterocyclic molecule that contains a thiazole ring fused to a pyrrolidinone structure. The presence of bromine suggests potential reactivity in substitution reactions, while the thiazole and pyrrolidinone moieties may confer interesting biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemistry of "3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one".
Synthesis Analysis
The synthesis of related brominated heterocyclic compounds often involves multi-step reactions, starting from simple precursors. For example, the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under metal-free conditions indicates that similar strategies could be employed for the synthesis of "3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one" . Additionally, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which could be analogous to the synthesis of thiazole-containing compounds .
Molecular Structure Analysis
The molecular structure of "3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one" would likely be characterized by spectroscopic methods such as IR, NMR, and mass spectrometry, as seen in the characterization of similar compounds . The presence of a bromine atom would be evident in the mass spectrum due to the isotopic pattern of bromine. The thiazole and pyrrolidinone rings would contribute characteristic chemical shifts in the NMR spectrum.
Chemical Reactions Analysis
Brominated heterocycles are typically reactive towards nucleophilic substitution reactions. The presence of the bromine atom in "3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one" suggests that it could undergo reactions with nucleophiles, potentially leading to a wide range of derivatives. The reactivity of similar brominated compounds in the synthesis of fused pyridines and imidazopyridines supports this notion .
Physical and Chemical Properties Analysis
The physical properties of "3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one", such as melting point and solubility, would be influenced by the presence of the heterocyclic rings and the bromine atom. The chemical properties, including reactivity and stability, would be affected by the electron-withdrawing effects of the bromine and the potential for hydrogen bonding and dipole interactions due to the thiazole and pyrrolidinone moieties. The determination of acid dissociation constants in related compounds suggests that similar studies could be conducted to understand the acidity and basicity of functional groups in "3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one" .
Scientific Research Applications
Antibacterial Activity
3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one and its derivatives have been studied for their potential antibacterial activity. Notably, compounds synthesized using similar bromo-pyrrolidine structures have shown effectiveness against a range of aerobic and anaerobic bacteria. For instance, derivatives synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile demonstrated minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL against 26 bacterial strains, indicating significant antibacterial potential (Bogdanowicz et al., 2013).
Synthesis and Characterization
The chemical structure and synthesis methods of compounds related to 3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one have been explored in various studies. For example, the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial activity was reported, showcasing the versatility and potential applications of these compounds in medicinal chemistry (Belveren et al., 2017).
Antimicrobial Screening
Polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which are structurally similar to 3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one, have been synthesized and evaluated for their antimicrobial properties. These derivatives exhibited interesting antibacterial activity against various bacterial and fungal strains, including M. tuberculosis, indicating their potential as powerful antimicrobial agents (Nural et al., 2018).
Crystal Structure Analysis
The crystal structure of 3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one derivatives has been characterized, providing insights into their molecular configurations and potential interactions. This is crucial for understanding how these compounds can be utilized in various scientific applications, particularly in drug design and development (H. Ghabbour et al., 2012).
Photoreactions and Luminescence
Compounds containing the bromo-pyridine structure have been studied for their photoreaction capabilities. For example, studies have shown that molecules like 2-(3-bromo-1H-pyrazol-5-yl)pyridine, which share structural similarities with 3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one, exhibit various types of photoreactions including excited-state intramolecular proton transfer. These properties can be harnessed in the development of organic light-emitting devices and other photophysical applications (Vetokhina et al., 2012).
properties
IUPAC Name |
3-bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2OS/c8-5-1-3-10(6(5)11)7-9-2-4-12-7/h2,4-5H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWIQJOBMDNPAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278185 |
Source


|
| Record name | 3-Bromo-1-(2-thiazolyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one | |
CAS RN |
178946-31-1 |
Source


|
| Record name | 3-Bromo-1-(2-thiazolyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178946-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-(2-thiazolyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



